Dansyl-methylamine
Overview
Description
5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide is a fluorescent compound widely used in various scientific fields. It is known for its ability to form stable fluorescent adducts with primary and secondary amines, making it a valuable tool in biochemical and analytical applications .
Mechanism of Action
Target of Action
Dansyl-methylamine primarily targets amino acids in biological samples . It is used in the quantification of amino acids, which is a critical tool for studying metabolism .
Mode of Action
This compound interacts with its targets through a process known as dansylation . In this process, dansyl chloride, a component of this compound, is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . Free amines react with dansyl chloride, yielding dansylated reaction products .
Biochemical Pathways
The dansylation process affects the amino acid analysis pathway . The dansylation process improves the retention of amino acids on these columns, thereby enhancing the effectiveness of the amino acid analysis .
Pharmacokinetics
Its use in the quantification of amino acids suggests that it may have significant interactions with biological samples .
Result of Action
The primary result of this compound’s action is the production of dansylated amino acids . These dansylated products are well-retained on reverse-phase columns, making them easier to analyze . This result is crucial for studying metabolism, as it allows for the accurate quantification of amino acids in biological samples .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the dansylation reaction is performed at room temperature, suggesting that temperature could impact the efficiency of the reaction . Additionally, the reaction takes place in a sodium carbonate buffer, indicating that pH levels may also play a role in the compound’s action .
Biochemical Analysis
Biochemical Properties
Dansyl-methylamine is extensively used to analyze metabolites bearing primary and secondary amines, including amino acids . It reacts with the free amino groups of peptides and proteins . This reaction forms stable blue- or blue-green–fluorescent sulfonamide adducts , which are then identified by thin-layer chromatography on polyamide sheets . This method has found considerable use in peptide sequence determination .
Cellular Effects
The effects of this compound on cells are primarily observed through its role in the analysis of amino acids. By reacting with amino acids, it allows for the quantification of these essential biomolecules in biological samples . This is a critical tool for studying metabolism and understanding how various cellular processes are regulated.
Molecular Mechanism
This compound exerts its effects at the molecular level through its reaction with free amino groups of peptides and proteins . The bond between the dansyl group and the N-terminal amino acid is resistant to acid hydrolysis . This property makes this compound a valuable tool in peptide sequence determination when used in conjunction with the Edman degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is used for the analysis of amino acids in biological samples . The compound is stable for many months when stored at 4°C in the dark . This stability, along with its resistance to acid hydrolysis , makes it a reliable tool for long-term studies.
Metabolic Pathways
This compound is involved in the metabolic pathways of amino acids . It reacts with amino acids to form dansyl derivatives, which can then be analyzed using liquid chromatography-mass spectrometry (LC-MS) . This process provides valuable insights into the metabolism of amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide typically involves the reaction of the corresponding sulfonic acid with phosphorus oxychloride (POCl₃) at room temperature . This reaction forms the sulfonyl chloride intermediate, which is then reacted with dimethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with primary and secondary amines to form stable sulfonamide adducts.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions
Substitution: Reactions with amines typically occur in the presence of a base such as triethylamine.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Major Products Formed
The primary products formed from these reactions are sulfonamide derivatives, which retain the fluorescent properties of the parent compound .
Scientific Research Applications
5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting amines and other nucleophiles.
Biology: Employed in protein labeling and tracking cellular processes.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of sensors and analytical devices
Comparison with Similar Compounds
Similar Compounds
Dansyl Chloride: Another fluorescent sulfonamide compound used for similar applications.
Dimethylaminobenzaldehyde: Used in Ehrlich’s reagent for detecting indoles.
Uniqueness
5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide is unique due to its high fluorescence efficiency and stability, making it particularly suitable for sensitive and selective detection applications .
Properties
IUPAC Name |
5-(dimethylamino)-N-methylnaphthalene-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-14-18(16,17)13-9-5-6-10-11(13)7-4-8-12(10)15(2)3/h4-9,14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHNBHIAQPTRBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609193 | |
Record name | 5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5282-87-1 | |
Record name | 5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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